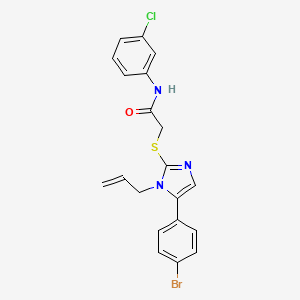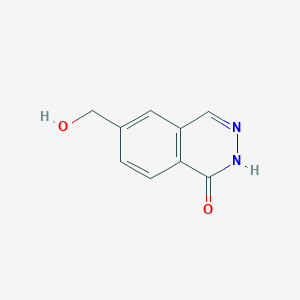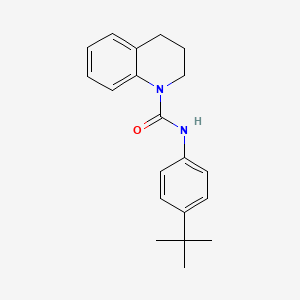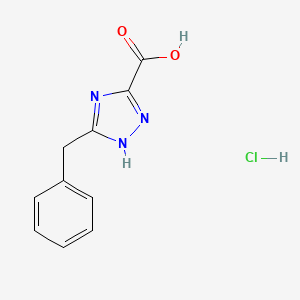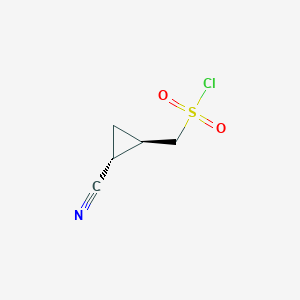![molecular formula C11H18FNO4 B2717149 3-Fluoro-3-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]cyclobutane-1-carboxylic acid CAS No. 2287275-26-5](/img/structure/B2717149.png)
3-Fluoro-3-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]cyclobutane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Molecular Structure Analysis
The molecular structure of this compound is quite complex. It includes a cyclobutane ring, which is a cyclic hydrocarbon where the carbons of the molecule are arranged in the form of a ring . The molecule also contains a fluoro group, a carbonylamino group, and a methyl group.Scientific Research Applications
Synthesis and Radiochemistry
Several studies have focused on the synthesis of fluorinated cyclobutane carboxylic acids, highlighting their potential as PET tracers for tumor imaging. For example, the synthesis of [F-18]-1-amino-3-fluorocyclobutane-1-carboxylic acid (FACBC) has been developed for its application in delineating tumors through PET imaging, demonstrating high specific activity and overall radiochemical yield, making it a promising candidate for tumor-avid imaging (Shoup & Goodman, 1999).
Diagnostic Imaging Applications
- Prostate Cancer Detection : The use of fluorine-18 labeled FACBC in PET imaging has shown superior accuracy in detecting recurrent prostate cancer, offering a non-invasive, metabolic imaging technique that outperforms other molecular imaging techniques (Gusman et al., 2019; Schuster et al., 2011).
- Breast Cancer Imaging : A clinical trial explored the use of 18F-fluciclovine PET/CT in diagnosing advanced local invasive ductal and lobular breast cancers, showing that all cancers were 18F-fluciclovine–avid, indicating the tracer’s potential for visualizing breast cancer (Ulaner et al., 2016).
Physicochemical and Transport Mechanisms
Research on the physicochemical properties and transport mechanisms of fluorinated cyclobutane carboxylic acids provides insight into their behavior in biological systems. For instance, a study on the transport mechanism and intracellular fate of Trans-1-Amino-3-18F-Fluorocyclobutanecarboxylic Acid in human prostate cancer highlighted the role of specific amino acid transporters in the uptake of this tracer, contributing to our understanding of its effectiveness in PET imaging (Okudaira et al., 2011).
Broader Applications in Cancer Imaging
Further studies have extended the application of fluorinated cyclobutane carboxylic acids beyond prostate and breast cancer imaging to include their potential in detecting lung tumors and oropharyngeal squamous cell carcinoma, showcasing the broad utility of these compounds in cancer diagnosis (Amzat et al., 2013; Jethanandani et al., 2019).
properties
IUPAC Name |
3-fluoro-3-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]cyclobutane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18FNO4/c1-10(2,3)17-9(16)13-6-11(12)4-7(5-11)8(14)15/h7H,4-6H2,1-3H3,(H,13,16)(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEZMFXSHIBGYOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1(CC(C1)C(=O)O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18FNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

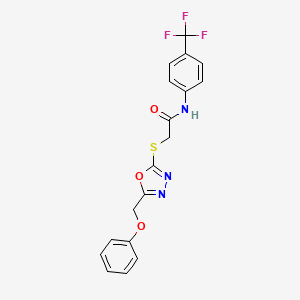
![N-(4-chlorophenyl)-2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide](/img/structure/B2717067.png)
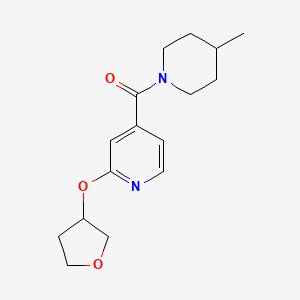

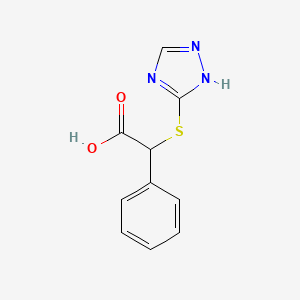
![(Z)-4-(N-butyl-N-methylsulfamoyl)-N-(3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2717072.png)
![N-{[4-(4-fluorophenyl)oxan-4-yl]methyl}quinoxaline-2-carboxamide](/img/structure/B2717075.png)

